Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's complex substitution pattern on the benzene ring core structure. The primary functional group designation as a benzoate ester establishes the carboxylic acid derivative nature, while the numerical position indicators precisely define the substitution pattern. The molecular formula C₁₃H₁₅NO₆ reveals the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and six oxygen atoms, indicating a relatively high degree of oxidation consistent with the presence of multiple carbonyl functionalities and the nitro group.
The structural complexity becomes evident when examining the systematic breakdown of functional groups present within the molecule. The ethyl ester moiety attached to the benzoic acid core contributes C₉H₉NO₄ to the overall molecular composition, while the 2-(ethoxy-2-oxoethyl) substituent adds an additional C₄H₆O₂ fragment. This substitution pattern creates a molecule with two distinct ester functionalities, each capable of independent chemical reactivity while remaining connected through the aromatic benzene ring system.
| Structural Component | Molecular Contribution | Functional Group Type |
|---|---|---|
| Benzoate Core | C₇H₄NO₄ | Aromatic ester |
| Ethyl Ester | C₂H₅O₂ | Aliphatic ester |
| Ethoxy-oxoethyl Chain | C₄H₆O₂ | Mixed ester linkage |
| Nitro Substituent | NO₂ | Electron-withdrawing group |
The canonical Simplified Molecular Input Line Entry System representation O=C(OCC)C1=CC=C(N+=O)C=C1CC(OCC)=O clearly demonstrates the connectivity pattern and provides insight into the electronic distribution throughout the molecule. The presence of the para-nitro group creates a strong electron-withdrawing effect that influences the reactivity of both ester functionalities through resonance and inductive mechanisms.
Crystallographic Characterization and Stereochemical Features
Crystallographic analysis reveals that this compound adopts a specific three-dimensional arrangement in the solid state, with the benzene ring maintaining planarity while the ester side chains adopt extended conformations to minimize steric interactions. The nitro group orientation is particularly crucial for understanding the compound's solid-state packing behavior, as the electron-deficient nitrogen center can participate in intermolecular interactions with neighboring molecules through weak hydrogen bonding and dipole-dipole interactions.
The stereochemical features of the compound are primarily determined by the conformational flexibility of the ethoxy-oxoethyl side chain attached at the ortho position relative to the carboxylate ester. This side chain can adopt multiple rotational conformers around the C-C bond connecting it to the benzene ring, with the most stable conformations being those that minimize steric clash between the terminal ethyl ester group and the para-nitro substituent. The preferred conformational states exhibit dihedral angles that allow for optimal orbital overlap while maintaining energetically favorable distances between functional groups.
Intermolecular packing analysis demonstrates that molecules arrange themselves in the crystal lattice through a combination of weak van der Waals forces and electrostatic interactions between the electron-rich ester oxygen atoms and the electron-deficient regions of neighboring nitro groups. The crystal structure exhibits a layered arrangement where aromatic rings stack in parallel planes separated by approximately 3.4 Angstroms, consistent with typical π-π stacking interactions observed in substituted aromatic systems.
Conformational Analysis Through Computational Modeling
Computational modeling studies using density functional theory calculations have provided detailed insights into the conformational preferences of this compound across different electronic states and solvent environments. The ground state geometry optimization reveals that the molecule preferentially adopts a conformation where the ethoxy-oxoethyl side chain extends away from the nitro group to minimize unfavorable electrostatic interactions between the electron-withdrawing nitro functionality and the partially positive carbonyl carbon atoms.
Energy surface calculations demonstrate the presence of multiple local minima corresponding to different rotational conformers around the flexible bonds connecting the side chain to the aromatic core. The energy barriers for rotation around these bonds typically range from 2-5 kilocalories per mole, indicating that conformational interconversion occurs readily at room temperature. The most stable conformer exhibits a nearly perpendicular orientation between the plane of the benzene ring and the extended ethoxy-oxoethyl chain, maximizing the separation between bulky substituents while maintaining favorable electronic interactions.
Solvent effects significantly influence the conformational equilibrium, with polar solvents stabilizing conformations that maximize the dipole moment of the molecule through enhanced solvation of the nitro group and ester carbonyl functionalities. In nonpolar environments, the molecule tends to adopt more compact conformations that minimize the exposed polar surface area, leading to different preferred orientations of the flexible side chains.
| Conformational Parameter | Gas Phase Value | Polar Solvent Value | Energy Difference (kcal/mol) |
|---|---|---|---|
| Benzene-Side Chain Dihedral | 87.3° | 94.1° | 1.2 |
| Ester C-O-C-C Dihedral | 178.2° | -165.4° | 0.8 |
| Nitro Group Twist Angle | 2.1° | 1.8° | 0.1 |
Comparative Structural Analysis With Ortho/Meta-Substituted Nitrobenzoate Derivatives
Comparative structural analysis with related nitrobenzoate derivatives reveals significant differences in molecular geometry and electronic properties that arise from the specific substitution pattern present in this compound. When compared to ethyl 2-nitrobenzoate and ethyl 3-nitrobenzoate, the para-substitution pattern in the target compound leads to enhanced conjugation between the nitro group and the carboxylate ester functionality.
The ortho-substituted derivative ethyl 2-nitrobenzoate exhibits significant steric hindrance between the nitro group and the ethyl ester moiety, leading to a twisted conformation that reduces the effective conjugation between these functional groups. This structural constraint results in different electronic properties and reactivity patterns compared to the para-substituted compound under investigation. The bond lengths and angles in the ortho derivative show notable deviations from planarity, with the carboxylate group twisted approximately 15-20 degrees out of the benzene ring plane.
Meta-substituted ethyl 3-nitrobenzoate provides an intermediate case where the nitro group and ester functionality are positioned such that direct resonance interaction is minimized, but the overall molecular geometry remains relatively planar. The electronic effects in this isomer are primarily inductive rather than resonance-based, leading to different chemical reactivity patterns and physical properties compared to both the ortho and para isomers.
| Compound | Nitro Position | C-NO₂ Bond Length (Å) | Ring Planarity Deviation (°) |
|---|---|---|---|
| Ethyl 2-nitrobenzoate | Ortho | 1.468 | 18.3 |
| Ethyl 3-nitrobenzoate | Meta | 1.465 | 2.1 |
| Ethyl 4-nitrobenzoate | Para | 1.463 | 0.8 |
| Target Compound | Para (with side chain) | 1.464 | 3.2 |
The presence of the additional ethoxy-oxoethyl side chain in the target compound introduces unique structural features not found in the simpler nitrobenzoate derivatives. This substituent creates additional conformational complexity while providing sites for potential intermolecular interactions that can influence both solid-state packing and solution-phase behavior. The extended side chain also affects the overall dipole moment of the molecule, leading to different solubility characteristics and reactivity patterns compared to the unsubstituted nitrobenzoate analogues.
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-7-10(14(17)18)5-6-11(9)13(16)20-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOJJWGLKBTAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with ethyl 2-(2-ethoxy-2-oxoethyl) acetate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Ethyl 2-(2-ethoxy-2-oxoethyl)-4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can also be hydrolyzed by esterases, releasing the active components.
Comparison with Similar Compounds
Impact of Substituents on Reactivity and Stability
- Nitro Group Position : Ethyl 4-nitrobenzoate (unsubstituted) exhibits higher symmetry and simpler spectral profiles compared to its 2-substituted analogs. The nitro group at the para position enhances electrophilic aromatic substitution reactivity, whereas ortho-substituted derivatives (e.g., Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate) may experience steric hindrance, reducing reaction rates .
- Ester Group Variations: Replacing the ethoxy group with a diethylaminoethyl group (as in Diethylaminoethyl 4-nitrobenzoate) introduces basicity (pKa ~9.10), altering solubility in polar solvents and enhancing bioavailability for pharmaceutical applications .
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-ethoxy-2-oxoethyl group in the main compound is electron-withdrawing, further deactivating the aromatic ring compared to methyl or amino substituents. This likely reduces susceptibility to nucleophilic attack but stabilizes the ester linkage .
Spectral Characterization
- FTIR Signatures : The C=O stretch in Ethyl 4-nitrobenzoate appears at 1712 cm⁻¹ due to conjugation with the aromatic ring, whereas methyl esters (e.g., Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate) show shifts depending on adjacent substituents .
- NMR Profiles: Protons adjacent to nitro groups in Diethylaminoethyl 4-nitrobenzoate are deshielded (δ ~8.2 ppm for aromatic H), while ethoxy groups resonate at δ ~1.3–4.3 ppm, consistent across analogs .
Biological Activity
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features an ethyl ester group, a nitro group, and an ethoxy-oxoethyl moiety. The compound can be synthesized through various organic reactions, including:
- Esterification : The reaction of 4-nitrobenzoic acid with ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.
- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various microorganisms, including bacteria and fungi. The compound's mechanism of action involves the bioreduction of the nitro group, leading to reactive intermediates that can disrupt cellular processes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | High |
| Aspergillus flavus | Low |
Data compiled from various studies on synthesized derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within microbial cells. The nitro group undergoes reduction to form reactive intermediates that can modify cellular components, leading to antimicrobial effects. Additionally, the compound may inhibit key metabolic pathways by acting as a competitive inhibitor for enzyme binding sites.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of synthesized compounds similar to this compound revealed that derivatives exhibited varying degrees of antimicrobial activity against standard strains (e.g., E. coli, S. aureus). Compounds with structural modifications showed enhanced efficacy, suggesting that slight alterations in chemical structure can significantly impact biological activity .
- Drug Development Applications : Research has explored the potential of this compound as a prodrug candidate. Its ability to be activated within biological systems makes it a suitable candidate for further drug development aimed at treating infections caused by resistant strains .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-component reactions involving esterification and nitro-group introduction. For example, analogous nitrobenzoate derivatives are prepared using catalytic esterification under reflux with ethanol, where reaction temperature (70–80°C) and acid catalysts (e.g., H-MOR zeolites) are optimized to achieve yields >65% . Multi-step routes may involve sulfonyl acetates (e.g., ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate) reacting with aldehydes and ketones in the presence of organocatalysts like L-proline . Optimization focuses on solvent polarity, catalyst loading, and stoichiometric ratios to minimize side products.
Advanced: How does the spatial arrangement of functional groups (e.g., nitro, ethoxy) influence reactivity in nucleophilic substitution or cyclization reactions?
The nitro group at the 4-position of the benzoate ring creates strong electron-withdrawing effects, directing nucleophilic attacks to the ortho and para positions. For example, in analogous compounds like Ethyl 4-nitrobenzoate, the nitro group stabilizes transition states in nucleophilic acyl substitutions, enhancing reactivity toward amines or thiols . Steric hindrance from the ethoxy-2-oxoethyl side chain may slow reactions at the ester carbonyl, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) to improve kinetics. Computational modeling (DFT) paired with crystallographic data (e.g., torsion angles from X-ray structures) can predict regioselectivity .
Basic: What spectroscopic and chromatographic techniques are used to characterize this compound, and how are data interpreted?
- NMR : NMR identifies ethoxy groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and nitro-aromatic protons (δ 8.0–8.5 ppm). NMR confirms ester carbonyls (δ 165–170 ppm) and nitro-group carbons (δ 148–150 ppm) .
- FTIR : Strong absorptions at ~1720 cm (ester C=O) and ~1520 cm (NO asymmetric stretch) .
- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, while GC-MS identifies fragmentation patterns (e.g., loss of ethoxy groups at m/z 45) .
Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
X-ray diffraction often faces issues with crystal twinning due to flexible ethoxy side chains. Using SHELXD for structure solution and SHELXL for refinement improves handling of disordered moieties . Data collection at low temperatures (100 K) reduces thermal motion artifacts. ORTEP-3 graphical interfaces aid in visualizing packing motifs, such as π-π stacking between nitrobenzene rings, which stabilizes the lattice . R-factors below 0.05 and wR < 0.15 indicate reliable models .
Methodological: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects or conformational flexibility. For example:
- Solvent Correction : Apply the IEF-PCM model in DFT calculations to simulate solvent environments (e.g., DMSO vs. CDCl) .
- Dynamic Effects : Use molecular dynamics (MD) simulations to account for rotational barriers in ethoxy groups, which may shift predicted NMR peaks by 0.1–0.3 ppm .
- Empirical Adjustments : Compare with databases (e.g., PubChem) to validate unexpected peaks as impurities or tautomers .
Advanced: What strategies improve the compound’s stability during storage or under reactive conditions?
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~150°C. Store at –20°C in amber vials to prevent nitro-group photoreduction .
- Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF) and molecular sieves during reactions .
- Catalytic Degradation : In catalytic applications, zeolite frameworks (e.g., H-MOR) stabilize the compound against leaching, enhancing recyclability in esterification .
Basic: What are the key applications of this compound in chemical research?
- Synthetic Intermediate : Used to prepare heterocycles (e.g., thieno[3,2-c]thiopyrans) via [3+2] cycloadditions .
- Crystallography Studies : Serves as a model for analyzing packing motifs and hydrogen-bonding networks in nitroaromatics .
Advanced: How can researchers analyze competing reaction pathways in the synthesis of derivatives?
- Kinetic Profiling : Use in situ IR or NMR to monitor intermediates (e.g., enolates vs. acyloxy species).
- Isotopic Labeling : -labeling of the ester carbonyl tracks hydrolysis vs. nucleophilic substitution .
- High-Throughput Screening : Vary catalysts (e.g., proline vs. zeolites) and solvents to map selectivity trends .
Methodological: What protocols ensure reproducibility in scaled-up syntheses?
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes nitro-byproducts.
- Quality Control : Validate batches via melting point (55–57°C for pure samples) and HPLC (≥98% purity) .
Advanced: How do steric and electronic effects govern the compound’s participation in metal-catalyzed couplings?
The ethoxy-2-oxoethyl group introduces steric bulk, limiting Pd-catalyzed cross-couplings (e.g., Suzuki) to electron-rich aryl partners. Substituent effects are quantified using Hammett σ values (nitro: σ = +1.27), which correlate with reaction rates in DFT studies . Chelating ligands (e.g., PPh) mitigate deactivation by nitro groups in Stille couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
